molecular formula C10H10ClFO2 B6306364 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane CAS No. 773093-09-7

2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane

Cat. No. B6306364
CAS RN: 773093-09-7
M. Wt: 216.63 g/mol
InChI Key: DUODLJZIVMLGGD-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane (CFMD) is an organic compound that has been studied for its potential applications in scientific research. It is a member of the class of compounds known as heterocyclic compounds, which are characterized by the presence of at least one atom of a different element in the ring structure. CFMD has been studied for its potential use in the synthesis of other compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

Scientific Research Applications

2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane has been studied for its potential applications in scientific research. It has been used as a starting material for the synthesis of other compounds, including heterocyclic compounds, such as pyrroles and oxazoles. It has also been used in the synthesis of drugs, such as the anti-inflammatory drug naproxen and the antifungal drug fluconazole. Additionally, 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane has been studied for its potential use in the synthesis of other compounds, such as polymers and organometallic compounds.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane is not yet fully understood. However, it is believed to act as a catalyst in the synthesis of other compounds. It is thought to activate the substrate, allowing it to react with other molecules and form new compounds. Additionally, 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane is believed to act as a nucleophile, allowing it to react with electrophiles and form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane are not yet fully understood. However, it is believed to have an effect on the metabolism of other compounds, such as drugs. Additionally, it is believed to have an effect on the activity of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane for laboratory experiments include its low cost, its availability, and its stability. Additionally, it is easy to synthesize and can be used in a variety of reactions. The limitations of using 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane for laboratory experiments include its low solubility, its low reactivity, and its potential toxicity.

Future Directions

Potential future directions for 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane include its further use in the synthesis of other compounds, such as polymers and organometallic compounds. Additionally, further research could be done on its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done on its potential uses in drug synthesis and its potential toxicity. Finally, further research could be done on its potential applications in biotechnology.

Synthesis Methods

2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane can be synthesized through a variety of methods, including the Mitsunobu reaction, the Suzuki reaction, and the Stetter reaction. The Mitsunobu reaction is a palladium-catalyzed coupling of a nucleophile and an electrophile. The Suzuki reaction is a palladium-catalyzed cross-coupling reaction between aryl halides and organoboronic acids. The Stetter reaction is a rhodium-catalyzed reaction that involves the formation of a C-N bond between an aryl halide and a secondary amine.

properties

IUPAC Name

2-(2-chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-6-2-3-7(12)8(9(6)11)10-13-4-5-14-10/h2-3,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUODLJZIVMLGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C2OCCO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane

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